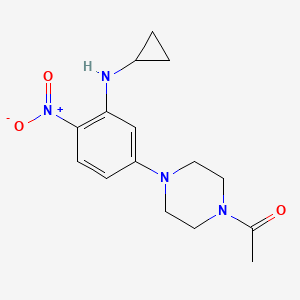
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as NFPS, is a selective antagonist of the glutamate transporter EAAT2. This compound has been widely studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the glutamate transporter EAAT2, which is responsible for removing excess glutamate from the synaptic cleft. By inhibiting the activity of EAAT2, N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide increases the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including increased glutamate release, decreased glutamate uptake, and increased neuronal excitability. These effects have been implicated in the therapeutic benefits of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide as a research tool is its selectivity for EAAT2, which allows for specific modulation of glutamate signaling. However, N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have off-target effects on other glutamate transporters, which can complicate interpretation of experimental results. Additionally, the pharmacokinetics of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide can be challenging, as it has poor solubility and bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is in the development of more selective and potent EAAT2 antagonists for use in therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide and its potential therapeutic benefits in various neurological disorders. Finally, the development of more effective delivery methods for N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
Synthesemethoden
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-furylmethylamine with 3-methylbenzyl chloride, followed by the reaction with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and crystallized to obtain pure N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic benefits. One of the major applications of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been studied for its potential neuroprotective effects in stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-2-5-16(12-15)14-21-9-7-17(8-10-21)19(22)20-13-18-6-3-11-23-18/h2-6,11-12,17H,7-10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVVBYQNBMAVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4897042.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)

![N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)


![2-[(2-fluorobenzoyl)amino]-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4897134.png)
